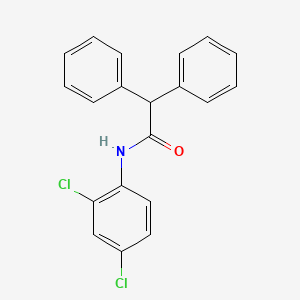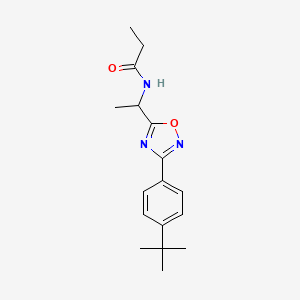
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, and it possesses unique properties that make it an attractive candidate for use in various applications. In
Mecanismo De Acción
The mechanism of action of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes or by disrupting the function of certain cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide possesses significant antimicrobial and antifungal properties. It has also been shown to possess anti-inflammatory and analgesic effects. In addition, this compound has been shown to possess unique optical properties that make it an attractive candidate for use in optoelectronic devices and sensors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide is its versatility. This compound has been shown to possess significant antimicrobial, antifungal, anti-inflammatory, and analgesic properties, making it an attractive candidate for use in various applications.
However, one of the main limitations of this compound is its potential toxicity. Studies have shown that this compound may be toxic to certain cell types at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide. One potential direction is the development of new materials based on this compound. This compound has been shown to possess unique optical properties that make it an attractive candidate for use in optoelectronic devices and sensors.
Another potential direction is the further exploration of this compound's antimicrobial and antifungal properties. This compound has shown promise as a potential antimicrobial and antifungal agent, and further research in this area may lead to the development of new treatments for infectious diseases.
Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in various applications. This will be critical in determining the potential applications of this compound in the future.
Métodos De Síntesis
The synthesis of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide involves the reaction of 4-tert-butylbenzohydrazide with ethyl acrylate in the presence of a catalyst. The resulting product is then treated with propionyl chloride to yield the final product. This synthesis method has been optimized to provide a high yield of the desired product and has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to possess significant antimicrobial and antifungal properties. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In addition, this compound has been studied for its potential applications in the field of material science. It has been shown to possess unique properties that make it an attractive candidate for use in the development of new materials, such as optoelectronic devices and sensors.
Propiedades
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-6-14(21)18-11(2)16-19-15(20-22-16)12-7-9-13(10-8-12)17(3,4)5/h7-11H,6H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJUZXFJWLTAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

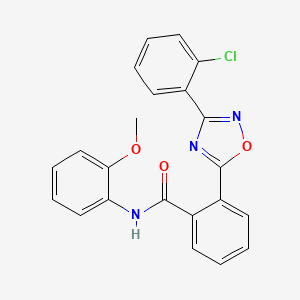
![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7687800.png)

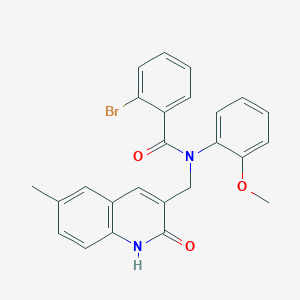
![N-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687816.png)



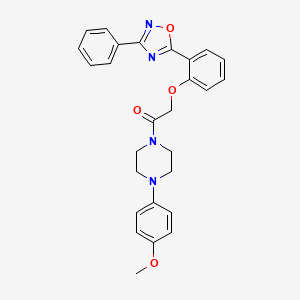
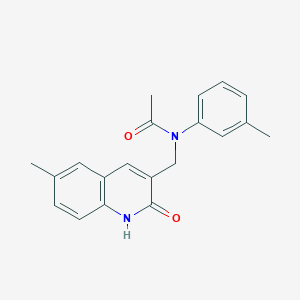
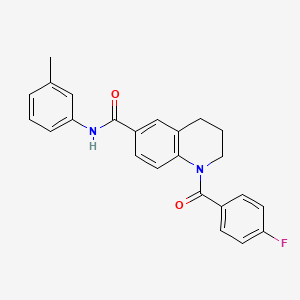
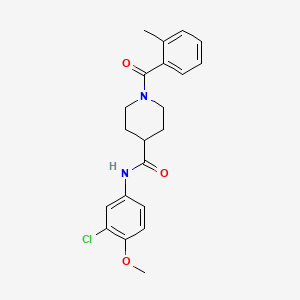
![2-[N-(2-phenylethyl)methanesulfonamido]-N-(propan-2-yl)acetamide](/img/structure/B7687863.png)
